Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and an ethyl ester functional group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
- However, we can speculate that it interacts with a receptor, enzyme, or other cellular component due to its structural similarity to other bioactive compounds containing the indole nucleus .
- Without precise data, we can’t pinpoint the exact mode of action. However, we can infer that it may interfere with specific biochemical processes .
- Thiazole derivatives often impact oxidative stress, inflammation, and cell signaling pathways. For instance, indole derivatives (to which this compound is related) have demonstrated anti-inflammatory, antioxidant, and anticholinesterase activities .
- Impact on Bioavailability : Factors like solubility, metabolism, and protein binding affect bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-chlorobenzaldehyde can react with thiourea in the presence of a base such as sodium hydroxide to form the thiazole ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This might include continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Comparison with Similar Compounds
Ethyl 2-(2-bromophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(2-methylphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-5-3-4-6-8(7)13/h3-6,15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWINIFAXHZFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654359 |
Source
|
Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262856-07-5 |
Source
|
Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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